Product packaging for 4-Chloro-3-methyl-N-propylaniline(Cat. No.:)

4-Chloro-3-methyl-N-propylaniline

Cat. No.: B13265471
M. Wt: 183.68 g/mol
InChI Key: SCWLJOBSLWCBFB-UHFFFAOYSA-N
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Description

Significance of Substituted Aniline (B41778) Derivatives in Organic Synthesis and Medicinal Chemistry

Substituted anilines are foundational to the construction of more complex chemical entities. wisdomlib.org Their utility spans the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. wisdomlib.orgyufenggp.com In medicinal chemistry, the aniline scaffold is a common feature in many drug candidates due to its ability to engage in various biological interactions. yufenggp.comcresset-group.com The strategic placement of substituents on the aniline ring allows for the fine-tuning of a molecule's pharmacological profile, including its bioavailability, metabolic stability, and target selectivity. cresset-group.com For instance, substituted anilines are precursors to vital compounds like benzothiazoles and cinnoline (B1195905) derivatives. wisdomlib.org They are also instrumental in the synthesis of N-phenyl nicotinamide (B372718) derivatives and heterocyclic azo dyes. wisdomlib.org

The versatility of substituted anilines is further highlighted by their role in various chemical reactions. They are key reactants in condensation reactions to form ketimines and are used as starting materials for diazotization to produce azo compounds. wisdomlib.org The ability to introduce a wide range of functional groups, both electron-donating and electron-withdrawing, onto the aniline ring makes these compounds indispensable tools for organic chemists. wisdomlib.org This adaptability allows for the creation of a vast library of molecules with diverse chemical and physical properties. researchgate.net

Positional Isomerism and Structural Specificity of 4-Chloro-3-methyl-N-propylaniline within the Aniline Class

Isomerism, the phenomenon where different compounds share the same molecular formula but have different structural arrangements, is a key concept in understanding the properties of substituted anilines. chemistryguru.com.sg Positional isomers, in particular, have the same functional groups but at different positions on the parent structure. chemistryguru.com.sgwikipedia.org

The compound this compound is a specific positional isomer of a chloro-methyl-N-propylaniline. Its molecular formula is C10H14ClN. uni.lu The nomenclature precisely dictates the arrangement of the substituents on the aniline ring: a chlorine atom at the 4th position, a methyl group at the 3rd position, and a propyl group attached to the nitrogen atom.

This specific arrangement distinguishes it from other possible isomers, such as 3-chloro-4-methyl-N-propylaniline sigmaaldrich.comuni.lu or 2-chloro-5-methyl-N-propylaniline. Each of these isomers, while having the same constituent atoms, will exhibit unique physical and chemical properties due to the different spatial relationships between the functional groups. For example, the electronic effects of the chlorine and methyl groups (electron-withdrawing and electron-donating, respectively) will influence the basicity of the amino group and the reactivity of the aromatic ring differently depending on their relative positions. ncert.nic.in

The table below illustrates the concept of positional isomerism within this specific subgroup of anilines:

Compound Name Molecular Formula CAS Number Key Structural Features
This compoundC10H14ClNNot AvailableChlorine at C4, Methyl at C3, N-propyl group
3-Chloro-4-methyl-N-propylanilineC10H14ClN857007-95-5 chiralen.comChlorine at C3, Methyl at C4, N-propyl group

This table is for illustrative purposes and highlights the distinction between positional isomers.

Rationale for Advanced Academic Investigation of this compound

The focused investigation of this compound stems from the broader interest in creating novel compounds with potentially useful properties. While specific research on this exact molecule is not extensively documented in publicly available literature, the rationale for its study can be inferred from the general principles of medicinal chemistry and materials science.

The combination of a halogen (chlorine), an alkyl group (methyl), and an N-alkylation (propyl) on the aniline scaffold presents a unique set of steric and electronic properties. These features can influence the molecule's interaction with biological targets or its behavior in polymerization and other chemical processes. Advanced academic investigation would likely focus on its synthesis, characterization, and exploration of its potential applications. For example, it could be a candidate for the development of new pharmaceutical agents, as the aniline motif is present in numerous drugs. cresset-group.comacs.org Researchers might explore its utility as an intermediate in the synthesis of more complex molecules or investigate its intrinsic properties for applications in materials science. The specific substitution pattern may offer advantages in terms of synthetic accessibility or lead to desirable physical or biological activities that differ from its isomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClN B13265471 4-Chloro-3-methyl-N-propylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

4-chloro-3-methyl-N-propylaniline

InChI

InChI=1S/C10H14ClN/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6H2,1-2H3

InChI Key

SCWLJOBSLWCBFB-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC(=C(C=C1)Cl)C

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 Chloro 3 Methyl N Propylaniline and Analogous Structures

Catalytic Strategies for Aromatic Ring Functionalization

The construction of the 4-chloro-3-methylaniline (B14550) core relies heavily on catalytic methods that allow for the precise introduction and modification of substituents on the aromatic ring. Key strategies include the reduction of nitro groups and the regioselective placement of halogens.

Reductive Processes for Chloro-nitroaromatic Precursors

A primary route to substituted anilines involves the reduction of the corresponding nitroaromatic compounds. For a chloro-substituted aniline (B41778), this requires a chemoselective reduction of the nitro group without affecting the carbon-chlorine bond. Catalytic hydrogenation is a widely employed industrial method for this transformation. wikipedia.org

Commonly used catalysts include palladium-on-carbon (Pd/C) or Raney nickel. wikipedia.orgyoutube.com The reaction is typically carried out using hydrogen gas (H₂) as the reductant. youtube.com However, for laboratory-scale synthesis and to avoid the use of pressurized hydrogen, catalytic transfer hydrogenation using hydrogen donors like hydrazine (B178648) hydrate (B1144303) or formates is also effective. organic-chemistry.org The choice of catalyst and conditions is critical to prevent hydrodehalogenation, an unwanted side reaction where the chlorine atom is replaced by hydrogen.

Alternatively, metal-based reductions in acidic media, such as iron in the presence of hydrochloric or acetic acid, or tin(II) chloride, are classic methods that are highly effective for reducing aromatic nitro groups while leaving aryl halides intact. youtube.comyoutube.comlibretexts.org These methods are valued for their reliability and functional group tolerance. organic-chemistry.org A patent for the synthesis of 3-chloro-4-methylaniline (B146341) describes a process of catalytic hydrogenation of a p-nitrotoluene chlorination liquid using a specially prepared palladium-on-carbon catalyst that prevents dehalogenation without the need for organic solvents. google.com

Table 1: Comparison of Reagents for Nitro Group Reduction

Reducing System Substrate Example Key Features Reference(s)
H₂ / Pd-C Nitroarenes Widely used; risk of dehalogenation with halides. youtube.com
Fe / HCl or Acetic Acid Nitroarenes Classic, robust method; tolerates halogens well. youtube.comyoutube.com
SnCl₂ / HCl Nitroarenes Effective for halogenated nitroarenes. libretexts.org

Regioselective Halogenation Techniques for Aniline Scaffolds

Achieving the specific 4-chloro-3-methyl substitution pattern can also be accomplished by direct, regioselective halogenation of an aniline precursor, such as 3-methylaniline. The amino group is a strong ortho-, para-directing group in electrophilic aromatic substitution. Therefore, direct chlorination often leads to a mixture of isomers and polychlorinated products.

To overcome this lack of selectivity, modern synthetic methods employ specific catalytic systems. One effective strategy involves the use of copper(II) chloride (CuCl₂) in an ionic liquid like 1-hexyl-3-methylimidazolium (B1224943) chloride. This system promotes highly regioselective para-chlorination of various substituted anilines under mild conditions, yielding the desired 4-chloro product with high selectivity. researchgate.net For instance, the reaction of 3-methylaniline with CuCl₂ in this ionic liquid gives a 95% yield of the 4-chloro-3-methylaniline product. researchgate.net

Palladium-catalyzed C-H functionalization offers another advanced approach for regioselective halogenation. These methods can provide halogenated products that are complementary to those from traditional electrophilic substitution reactions, often utilizing N-halosuccinimides as the halogen source. organic-chemistry.org While many C-H functionalization reactions of anilines require a directing group on the nitrogen to achieve ortho-selectivity, specific ligand and catalyst design can steer the reaction to other positions. researchgate.netnih.govuva.es

Table 2: Regioselective para-Chlorination of Aniline Analogues with CuCl₂

Substrate (Aniline Analogue) Time Yield of 4-Chloro Product Reference
2-methylaniline 4 h 91% researchgate.net
2-methoxyaniline 3 h 93% researchgate.net
3-methylaniline 4 h 95% researchgate.net
3-methoxyaniline 3 h 96% researchgate.net
3-fluoroaniline 6 h 92% researchgate.net

Data sourced from a study on chlorination using CuCl₂ in 1-hexyl-3-methylimidazolium chloride. researchgate.net

Advanced N-Alkylation Protocols for Aniline Nitrogen

Once the 4-chloro-3-methylaniline core is synthesized, the final step is the introduction of the propyl group onto the nitrogen atom. This is most commonly achieved via reductive amination.

Mechanistic Studies of Reductive Amination Pathways

Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl group and an amine into a new, more substituted amine. wikipedia.org The process typically occurs in a single pot under neutral or weakly acidic conditions. wikipedia.org

The reaction proceeds in two main stages:

Imine Formation: The nucleophilic aniline nitrogen attacks the electrophilic carbonyl carbon of an aldehyde (in this case, propanal). This forms a hemiaminal intermediate, which then reversibly loses a water molecule to yield an imine (or Schiff base). wikipedia.orgyoutube.com For less reactive anilines, this step can be the rate-limiting and may be facilitated by a Lewis acid or a dehydrating agent. researchgate.netthieme-connect.com

Imine Reduction: The newly formed C=N double bond of the imine is then reduced to a C-N single bond. This reduction can be achieved using various hydride reagents. masterorganicchemistry.com

A proposed catalytic cycle for an acid-catalyzed reductive amination involves the initial condensation of the aniline and aldehyde to form the imine. acs.org The acid protonates the imine, activating it for reduction. A hydrogen donor, such as 2-propanol in some organocatalytic systems, then transfers a hydride to the iminium ion, yielding the final N-propylated aniline and regenerating the catalyst. acs.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The latter two are often preferred as they are milder and can selectively reduce the iminium ion in the presence of the starting aldehyde, preventing the reduction of the aldehyde to an alcohol. masterorganicchemistry.com

Propylation of Secondary Aniline Amines

While reductive amination directly converts a primary aniline to a secondary amine (N-propylaniline), direct alkylation using a propyl halide (e.g., 1-bromopropane) is another potential route. However, this method is often challenging to control. The initial product, a secondary amine, is typically more nucleophilic than the starting primary amine, leading to a high propensity for overalkylation and the formation of a tertiary amine (N,N-dipropylaniline) and even a quaternary ammonium (B1175870) salt. acs.org

Achieving selective N-monoalkylation requires careful control of reaction conditions or the use of specific catalytic systems. researchgate.net For example, using a solid base like cesium fluoride (B91410) on celite has been shown to accomplish N-alkylation, though chemoselectivity can be an issue. researchgate.net Ionic liquids have also been explored as solvents to promote selective N-monoalkylation of anilines with alkyl halides. psu.edu Modern approaches focus on developing catalytic systems that can differentiate between primary and secondary amines or use ammonia (B1221849) surrogates to overcome the overalkylation problem. acs.orgorganic-chemistry.org Given these challenges, reductive amination remains the more general and selective method for preparing secondary amines like 4-Chloro-3-methyl-N-propylaniline.

Palladium-Catalyzed Cross-Coupling Reactions in C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. acs.orgresearchgate.net This powerful methodology allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or pseudohalide (like a triflate). uwindsor.ca This reaction is exceptionally general and has been applied to the synthesis of a vast array of aniline derivatives for pharmaceuticals, natural products, and organic materials. acs.orgrsc.org

In the context of synthesizing this compound, a Buchwald-Hartwig approach could involve coupling propylamine (B44156) with a 1,4-dihalo-2-methylbenzene derivative. The catalytic cycle typically involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Formation of a palladium-amide complex upon reaction with the amine in the presence of a base.

Reductive elimination from the palladium-amide complex to form the desired C-N bond and regenerate the Pd(0) catalyst. uwindsor.ca

The success of these reactions is highly dependent on the choice of the supporting phosphine (B1218219) ligand on the palladium catalyst. Bulky, electron-rich monodentate biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., Xantphos) are commonly employed to facilitate the key steps of the catalytic cycle. mit.edu The continual development of new ligands has expanded the scope and reliability of these transformations, allowing them to proceed under mild conditions with a broad range of substrates. acs.orgmit.edu

Table 3: Selected Ligands for Palladium-Catalyzed C-N Cross-Coupling

Ligand Structure Type Typical Application Reference(s)
XPhos Biaryl Monophosphine General and highly active for coupling aryl chlorides and bromides. researchgate.net
SPhos Biaryl Monophosphine Effective for a wide range of C-N coupling reactions. mit.edu
Xantphos Bidentate Phosphine Used for coupling with a wide range of amines. mit.edu

| AdBippyPhos | Biaryl Monophosphine | Used for coupling fluoroalkylamines with aryl halides. | nih.gov |

Multi-Component Reactions for Diverse Aniline Synthesis

Multi-component reactions (MCRs) are highly valued in synthetic organic chemistry for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. nih.govacgpubs.orgacgpubs.org These reactions, where three or more reactants combine in a one-pot process, offer a powerful platform for creating libraries of structurally diverse aniline derivatives. mdpi.com

Several classical and novel MCRs can be employed for the synthesis of N-alkylanilines and related structures. The Ugi and Passerini reactions are prominent examples of isocyanide-based multicomponent reactions (IMCRs) that allow for the rapid assembly of peptide-like structures and other complex amides. rsc.orgwikipedia.orgresearchgate.net

The Ugi four-component reaction (U-4CR) typically involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide. researchgate.netnih.gov By utilizing a substituted aniline, such as 4-chloro-3-methylaniline, as the amine component, a wide array of complex N-aryl amides can be generated. The initial step involves the formation of an imine from the aniline and the carbonyl compound, which then reacts with the isocyanide and the carboxylic acid to yield the final product. nih.gov This strategy is highly adaptable for creating diverse molecular scaffolds. researchgate.net

The Passerini three-component reaction (P-3CR) combines an isocyanide, a carbonyl compound, and a carboxylic acid to produce α-acyloxy carboxamides. researchgate.netorganic-chemistry.org While it does not directly incorporate an external amine, it can be used to create building blocks that are later converted to aniline derivatives. The mechanism is believed to proceed through a cyclic transition state, particularly in aprotic solvents. organic-chemistry.orgrsc.org

Other MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis, have been adapted to use anilines in place of ammonia, leading to N-aryl-substituted dihydropyridines, which are valuable in medicinal chemistry. nih.gov L-proline and other organocatalysts have also been shown to effectively catalyze MCRs for the synthesis of various nitrogen-containing heterocyclic compounds, such as poly-substituted pyridines and tetrahydroisoquinolines, starting from anilines or cyclic amines. acgpubs.orgrsc.orgmdpi.com

Multi-Component ReactionKey ReactantsTypical Product ScaffoldReference
Ugi Four-Component Reaction (U-4CR)Amine (e.g., Aniline), Carbonyl, Carboxylic Acid, Isocyanideα-Acylamino Amide researchgate.netnih.gov
Passerini Three-Component Reaction (P-3CR)Carbonyl, Carboxylic Acid, Isocyanideα-Acyloxy Carboxamide wikipedia.orgorganic-chemistry.org
Hantzsch Dihydropyridine Synthesis (Aniline variant)Aniline, Aldehyde, β-Ketoester (2 equiv.)N-Aryl Dihydropyridine nih.gov
Mannich-type ReactionAniline, Formalin, Phenol/NaphtholN,O-Heterocycles (e.g., Oxazines) acgpubs.org
L-Proline Catalyzed Pyridine SynthesisCyclic Amine, Aldehyde, MalononitrilePoly-substituted Pyridine acgpubs.orgrsc.org

Chirality and Stereocontrol in Related N-Propylaniline Synthesis

The introduction of chirality and the control of stereochemistry are paramount in modern drug discovery and materials science. For N-propylanilines and their analogs, establishing stereocenters with high selectivity is a significant synthetic challenge. Methodologies to achieve this often rely on asymmetric catalysis or the use of chiral auxiliaries.

One powerful approach for the asymmetric synthesis of chiral amines is the use of chiral auxiliaries . For instance, Ellman's chiral sulfinamide can be condensed with aldehydes to form chiral N-sulfinylimines. Subsequent nucleophilic addition to these imines, for example with organolithium reagents, proceeds with high diastereoselectivity, affording chiral N-sulfinylamines that can be readily deprotected to yield the desired chiral primary amines. nih.gov This strategy could be adapted for the synthesis of chiral N-propylaniline precursors.

Asymmetric catalysis offers a more atom-economical route to chiral molecules. Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a variety of asymmetric transformations. nih.gov They have been successfully employed in the synthesis of axially chiral allenes and styrenes through reactions involving in situ generated intermediates. nih.gov This type of catalysis could potentially be applied to the enantioselective functionalization of aniline derivatives.

Furthermore, metal-catalyzed asymmetric synthesis provides a broad spectrum of possibilities. For example, a novel method for the asymmetric synthesis of N-substituted allylic amines utilizes an inexpensive copper catalyst in conjunction with a chiral ligand. louisiana.edu This approach is notable for its effectiveness in synthesizing N-aryl-substituted allylic amines, which are precursors to a wide range of chiral amine compounds. louisiana.edu The stereoselective synthesis of other nitrogen-containing heterocycles, such as N-alkylaziridines and substituted prolines, has also been achieved through various catalytic systems, demonstrating the broad applicability of these principles. nih.govnih.govresearchgate.net

Stereocontrol StrategyDescriptionPotential Application for N-PropylanilinesReference
Chiral Auxiliaries (e.g., Ellman's Sulfinamide)A chiral molecule is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.Asymmetric synthesis of chiral amine precursors that can be N-propylated. nih.gov
Asymmetric Organocatalysis (e.g., Chiral Phosphoric Acid)A small, chiral organic molecule catalyzes a reaction enantioselectively.Enantioselective C-C or C-N bond formation on an aniline or N-propylaniline scaffold. nih.gov
Asymmetric Metal Catalysis (e.g., Cu-chiral ligand)A transition metal complex with a chiral ligand catalyzes an asymmetric transformation.Asymmetric amination or alkylation reactions to form chiral N-propylanilines. louisiana.edu
Enzyme-Catalyzed ReactionsEnzymes are used as highly selective catalysts for asymmetric synthesis.Kinetic resolution of racemic N-propylanilines or asymmetric synthesis.N/A

In Depth Reactivity and Reaction Mechanistic Investigations of 4 Chloro 3 Methyl N Propylaniline

Electrophilic Aromatic Substitution Reactivity Profiling

The susceptibility of the benzene (B151609) ring in 4-Chloro-3-methyl-N-propylaniline to electrophilic attack is a complex interplay of the directing and activating or deactivating effects of its substituents. The N-propylamino group is a potent activating group, while the methyl group is a weaker activator. chemistrysteps.comlibretexts.org Conversely, the chloro group is a deactivating substituent. libretexts.orglibretexts.org

The N-propylamino and methyl groups are ortho-, para-directing activators, meaning they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves. chemistrysteps.comlibretexts.org The chloro group, while deactivating, is also an ortho-, para-director. libretexts.org

In this compound, the positions on the aromatic ring are influenced as follows:

Position 2: Ortho to the methyl group and meta to both the chloro and N-propylamino groups.

Position 5: Para to the chloro group, ortho to the N-propylamino group, and meta to the methyl group.

Position 6: Ortho to the chloro group and meta to the methyl and N-propylamino groups.

Given the strong activating and directing effect of the amino group, electrophilic substitution is most likely to occur at position 5, which is ortho to the N-propylamino group and para to the chloro group. wikipedia.org The activating effects of the amino and methyl groups work in concert to enhance the nucleophilicity of the ring, though the deactivating effect of the chlorine atom somewhat tempers this. libretexts.orglibretexts.org

However, under strongly acidic conditions, such as in nitration reactions, the N-propylamino group can be protonated to form an anilinium ion (-NH2R+). chemistrysteps.comnoaa.gov This protonated group becomes a strong deactivator and a meta-director, which would significantly alter the regioselectivity of the substitution. chemistrysteps.com To avoid this, and the potential for over-reaction, the amino group is often acetylated to form an amide, which is a less powerful activator but still ortho-, para-directing. msu.edulibretexts.org

Electrophilic Substitution Reaction Typical Reagents Predicted Major Product Notes
Nitration HNO₃, H₂SO₄4-Chloro-3-methyl-5-nitro-N-propylanilineThe amino group may be protected as an acetamide (B32628) to prevent oxidation and control regioselectivity. chemistrysteps.comlibretexts.org
Halogenation (e.g., Bromination) Br₂, FeBr₃ or H₂O2-Bromo-4-chloro-5-methyl-N-propylanilineThe high reactivity of the aniline (B41778) derivative may lead to polyhalogenation. youtube.com
Sulfonation Fuming H₂SO₄2-Amino-5-chloro-6-methylbenzenesulfonic acidSulfonation is reversible. libretexts.org
Friedel-Crafts Alkylation R-Cl, AlCl₃Reaction is unlikely to proceedThe Lewis acid catalyst (AlCl₃) will complex with the basic nitrogen of the amino group, deactivating the ring. chemistrysteps.comyoutube.com
Friedel-Crafts Acylation R-COCl, AlCl₃Reaction is unlikely to proceedSimilar to alkylation, the catalyst is deactivated by the amino group. youtube.com

Nucleophilic Properties and Transformations of the N-Propylamino Moiety

The nitrogen atom of the N-propylamino group possesses a lone pair of electrons, making it a nucleophilic center. This allows it to react with a variety of electrophiles.

Acylation: The N-propylamino group can be acylated by reacting with acyl chlorides or acid anhydrides to form amides. This is often done in the presence of a base to neutralize the HCl byproduct. This transformation is also used to "protect" the amino group during other reactions like nitration. libretexts.org

Alkylation: Further alkylation of the secondary amine is possible, though it can be difficult to control and may lead to a mixture of the tertiary amine and quaternary ammonium (B1175870) salts.

Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride, in the presence of a base yields the corresponding sulfonamide.

Diazotization: Like other anilines, the N-propylamino group can react with nitrous acid (formed in situ from NaNO₂ and a strong acid) to form a diazonium salt. noaa.govqorganica.com These salts are versatile intermediates that can be used to introduce a wide range of functional groups onto the aromatic ring. libretexts.orgqorganica.com

Intramolecular Rearrangements and Cyclization Pathways Involving Aniline Intermediates (e.g., Aziridine (B145994) Formation and Ring Opening)

While the direct intramolecular cyclization of this compound itself is not a commonly reported reaction, aniline derivatives can be involved in cyclization pathways to form heterocyclic structures.

The formation of aziridines from anilines is not a direct process but can be achieved through multi-step syntheses. akjournals.com One approach involves the conversion of the aniline to an aryl azide, which can then react with an alkene in the presence of a metal catalyst to form an N-aryl aziridine. akjournals.com Another method involves the electrochemical coupling of an amine and an alkene. nih.gov The direct coupling of an amine and an alkene to form an aziridine is thermodynamically unfavorable. nih.gov

Aziridines, particularly activated ones, can undergo ring-opening reactions when treated with nucleophiles, including amines. acs.org This can lead to the formation of 1,2-diamines. acs.org The regioselectivity of the ring-opening is often influenced by steric and electronic factors of the substituents on the aziridine ring.

Addition Reactions and Conjugate Additions to Unsaturated Systems

The N-propylamino group of this compound can act as a nucleophile in addition reactions. A notable example is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds. In this reaction, the amine adds to the β-carbon of the unsaturated system.

Reactant Reaction Type Product
α,β-Unsaturated Ester (e.g., Ethyl Acrylate)Michael AdditionEthyl 3-((4-chloro-3-methylphenyl)(propyl)amino)propanoate
α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone)Michael Addition4-((4-chloro-3-methylphenyl)(propyl)amino)butan-2-one

The aromatic ring itself, being electron-rich due to the activating substituents, can also participate as a nucleophile in certain addition reactions, particularly in the presence of a strong electrophile.

Reactivity at the Chloro and Methyl Substituents

While the primary reactivity of this compound is centered on the aromatic ring and the N-propylamino group, the chloro and methyl substituents can also undergo specific reactions.

Chloro Substituent: The chloro group is generally unreactive towards nucleophilic aromatic substitution unless the ring is further activated by strong electron-withdrawing groups. msu.edu However, it can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, which allow for the formation of new carbon-carbon or carbon-nitrogen bonds at that position.

Methyl Substituent: The methyl group can undergo free-radical reactions. For instance, in the presence of a radical initiator like N-bromosuccinimide (NBS) and light, the methyl group can be brominated to form a benzylic bromide. This benzylic halide is then a versatile intermediate for further nucleophilic substitution reactions. Theoretical studies on the reaction of methyl radicals with aniline suggest that hydrogen abstraction from the amino group and addition to the ring are competing pathways. nih.govacs.orgresearchgate.net

Substituent Reaction Type Reagents Product
ChloroBuchwald-Hartwig AminationA different amine, Pd catalyst, baseN,N'-substituted diaminobiphenyl derivative
MethylFree-Radical BrominationN-Bromosuccinimide (NBS), light4-Chloro-3-(bromomethyl)-N-propylaniline

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3 Methyl N Propylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of 4-Chloro-3-methyl-N-propylaniline is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the N-propyl and methyl groups. The chemical shifts are influenced by the electronic effects of the chloro, methyl, and N-propylamino substituents on the benzene (B151609) ring.

The aromatic region is expected to show three signals corresponding to the protons at positions 2, 5, and 6 of the aniline (B41778) ring. The proton at C-2, being ortho to the N-propylamino group, would likely appear as a doublet. The proton at C-6, situated between the chloro and N-propylamino groups, is also expected to be a doublet. The proton at C-5, flanked by the chloro and methyl groups, would likely present as a doublet of doublets.

The N-propyl group will display three distinct sets of signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the nitrogen atom. The methyl group attached to the aromatic ring will appear as a singlet. The N-H proton of the secondary amine is expected to be a broad singlet, which may or may not be visible depending on the solvent and concentration.

Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic H-26.5 - 6.7d~8.0
Aromatic H-56.9 - 7.1dd~8.0, ~2.0
Aromatic H-66.4 - 6.6d~2.0
N-CH₂-CH₂-CH₃2.9 - 3.1t~7.0
N-CH₂-CH₂-CH₃1.5 - 1.7m~7.0
N-CH₂-CH₂-CH₃0.9 - 1.1t~7.4
Ar-CH₃2.2 - 2.4s-
N-HVariablebr s-

Note: The predicted values are based on the analysis of similar compounds and may vary from experimental data.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the nature of the substituents on the aromatic ring and the aliphatic chain.

The aromatic region will display six signals for the six carbon atoms of the benzene ring. The carbon atoms attached to the chlorine (C-4) and the N-propylamino group (C-1) will have their chemical shifts significantly influenced by these substituents. The carbons bearing the methyl group (C-3) and the remaining aromatic carbons (C-2, C-5, C-6) will also have characteristic chemical shifts. The N-propyl group will show three distinct signals for its three carbon atoms, and the aromatic methyl group will appear as a single peak in the aliphatic region of the spectrum.

Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (C-NH)145 - 148
C-2112 - 115
C-3 (C-CH₃)130 - 133
C-4 (C-Cl)120 - 123
C-5128 - 131
C-6110 - 113
N-CH₂-CH₂-CH₃45 - 48
N-CH₂-CH₂-CH₃22 - 25
N-CH₂-CH₂-CH₃11 - 13
Ar-CH₃20 - 22

Note: The predicted values are based on the analysis of similar compounds and may vary from experimental data.

While experimental 2D NMR data for this compound is not available in the searched sources, these techniques are crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the protons of the N-propyl chain (N-CH₂-CH₂-CH₃) and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations between the aromatic protons and the carbon atoms of the substituents (e.g., correlation from the Ar-CH₃ protons to C-2, C-3, and C-4).

High-Performance Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak for the molecule containing the ³⁵Cl isotope ([M]⁺) and a peak for the molecule containing the ³⁷Cl isotope ([M+2]⁺) in an approximate 3:1 ratio of intensities.

The fragmentation of the molecular ion upon electron ionization would lead to the formation of several characteristic fragment ions. The most common fragmentation pathways for this type of molecule include the loss of the propyl group, the loss of an ethyl group from the propyl chain, and cleavage of the C-N bond.

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Predicted Fragment Ion Formation Pathway
183/185[C₁₀H₁₄ClN]⁺Molecular Ion ([M]⁺)
140/142[C₇H₇ClN]⁺Loss of a propyl radical (•C₃H₇)
154/156[C₉H₁₂ClN]⁺Loss of an ethyl radical (•C₂H₅)
111/113[C₆H₄Cl]⁺Cleavage of the aromatic ring

Note: The m/z values are given for the fragments containing the ³⁵Cl and ³⁷Cl isotopes, respectively. The predicted fragmentation is based on general principles of mass spectrometry.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm its molecular formula (C₁₀H₁₄ClN). The theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated and compared with the experimentally measured value to provide a high degree of confidence in the elemental composition.

The theoretical monoisotopic mass of the [M+H]⁺ ion of this compound (C₁₀H₁₅ClN⁺) is approximately 184.0888. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would unequivocally confirm the elemental formula of the compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For this compound, the vibrational modes can be understood by analyzing the contributions from the N-propylanilino group, the methyl group, and the chloro-substituted benzene ring.

Studies on closely related molecules, such as 4-chloro-3-methylaniline (B14550) and 4-chloro-N-methylaniline, provide a solid foundation for assigning the vibrational frequencies of the title compound. researchgate.netresearchgate.net The Fourier Transform Infrared (FTIR) and FT-Raman spectra are typically recorded in the 4000–400 cm⁻¹ and 4000–100 cm⁻¹ ranges, respectively. researchgate.net The analysis involves comparing the experimentally observed frequencies with those obtained from theoretical calculations, often using Density Functional Theory (DFT) methods, which have shown good agreement with experimental data for similar aniline derivatives. researchgate.netglobalresearchonline.net

Key Vibrational Modes:

Methyl Group Vibrations: The attached methyl group gives rise to characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes of the methyl group are typically observed in the 3050-2950 cm⁻¹ region. orientjchem.org Asymmetrical and symmetrical bending vibrations occur in the 1485-1400 cm⁻¹ and 1380 cm⁻¹ regions, respectively. orientjchem.orgresearchgate.net

C-Cl Vibrations: The carbon-chlorine (C-Cl) stretching frequency is highly dependent on the substitution pattern on the benzene ring. For chlorosubstituted benzenes, this vibration is generally found in the 850-550 cm⁻¹ range. researchgate.net

Aromatic Ring Vibrations: The benzene ring itself has a set of characteristic vibrations. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. globalresearchonline.net The C-C stretching vibrations within the ring are observed in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are sensitive to the nature and position of the substituents, are also prominent. For 4-chloro-3-methylphenol, a related compound, the ring breathing mode was observed at 728 cm⁻¹ in the IR spectrum and 731 cm⁻¹ in the Raman spectrum. orientjchem.org

The table below summarizes the expected vibrational frequencies and their assignments for this compound based on data from analogous compounds.

Vibrational Assignment Expected Frequency Range (cm⁻¹) Technique
N-H Stretch3400 - 3300IR, Raman
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch (Propyl, Methyl)3000 - 2850IR, Raman
C=C Aromatic Ring Stretch1620 - 1580IR, Raman
N-H Bend1620 - 1590IR
CH₃ Asymmetric Bend~1470IR, Raman
CH₂ Scissoring (Propyl)~1465IR, Raman
CH₃ Symmetric Bend~1380IR
C-N Stretch1350 - 1250IR, Raman
C-Cl Stretch850 - 550IR, Raman
Ring Breathing Mode750 - 700Raman

This table is interactive. Users can sort and filter the data as needed.

Electronic Spectroscopy (UV-Vis, R2PI, MATI) for Electronic Transitions and Conformational Analysis

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing insights into its electronic structure and conformational landscape.

UV-Vis Absorption Spectroscopy: The near-ultraviolet absorption spectrum of aniline and its derivatives is dominated by π-π* transitions within the benzene ring. For this compound, the electronic absorption bands are expected to lie in the 260-310 nm region, analogous to the 260 nm transition in benzene. ias.ac.in The substitution of hydrogen atoms on the benzene ring and the amino group with chloro, methyl, and propyl groups reduces the molecular symmetry, causing the electronic transition to become more allowed. ias.ac.in This results in a strong origin (0,0) band and the appearance of prominent bands corresponding to totally symmetric vibrations in the excited state. ias.ac.in

The substituents have a predictable effect on the absorption maximum (λ_max). The amino group is a strong auxochrome with a lone pair of electrons that can be delocalized into the aromatic π-system, causing a bathochromic (red) shift compared to benzene. The chloro and methyl groups also induce shifts in the absorption bands. The solvent environment can further influence the λ_max, with changes in solvent polarity leading to solvatochromic shifts. researchgate.net Studies on the polymerization of aniline have extensively used UV-Vis spectroscopy to track the evolution of electronic states as the molecular structure changes. researchgate.net

Resonantly Enhanced Two-Photon Ionization (R2PI) and Mass-Analyzed Threshold Ionization (MATI) Spectroscopy: While specific R2PI and MATI spectra for this compound are not readily available in the literature, these high-resolution gas-phase techniques are invaluable for detailed conformational analysis.

R2PI Spectroscopy: In an R2PI experiment, a tunable laser excites molecules from the ground electronic state (S₀) to a specific vibronic level of the first excited electronic state (S₁). A second photon then ionizes the molecule from this excited state. By scanning the laser wavelength and monitoring the ion signal, a spectrum of the S₀→S₁ transition is obtained. A key advantage of R2PI is its ability to distinguish between different conformational isomers, as each conformer will have a unique S₀→S₁ origin and vibrational structure. For this compound, different orientations of the N-propyl chain relative to the aromatic ring would likely give rise to distinct R2PI spectra.

MATI Spectroscopy: MATI spectroscopy provides highly accurate ionization energies (IE) and detailed information about the vibrational modes of the molecular cation. After the initial resonant excitation in an R2PI scheme, a pulsed electric field is used to selectively ionize molecules in high-lying Rydberg states just below the ionization threshold. This technique yields vibrationally resolved spectra of the cation, allowing for a precise determination of the adiabatic IE and an analysis of how the molecular geometry changes upon ionization.

For related anilines, these techniques have been instrumental in characterizing the effects of substitution on electronic properties and identifying stable conformers in the gas phase.

Spectroscopic Technique Information Obtained Relevance to this compound
UV-Vis Electronic transitions (π-π*), λ_maxCharacterization of electronic structure, influence of substituents and solvent.
R2PI Conformer-specific S₀→S₁ spectraIdentification and characterization of different N-propyl chain conformers.
MATI Precise ionization energy, cation vibrational frequenciesDetermination of exact energy required to remove an electron, understanding cation geometry.

This table is interactive. Users can sort and filter the data as needed.

X-ray Diffraction Analysis of Related Crystalline N-Propylanilines

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. srce.hr While a crystal structure for this compound is not publicly documented, analysis of related N-alkylated aniline structures provides significant insight into the likely packing motifs and intermolecular interactions.

The crystal structure of an N-propylaniline derivative would be determined by a balance of several intermolecular forces:

Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor. It can form hydrogen bonds with acceptor atoms, either the nitrogen atom of a neighboring molecule (N-H···N) or potentially the chlorine atom (N-H···Cl). These interactions are crucial in directing the primary assembly of molecules in the crystal lattice.

π-π Stacking: The aromatic rings can interact through π-π stacking. The substitution pattern on the ring influences the electronic nature of the π-system and, consequently, the geometry (e.g., parallel-displaced or T-shaped) of these interactions.

Powder X-ray diffraction (PXRD) is often used to characterize polycrystalline materials, identify crystalline phases, and determine the degree of crystallinity. nih.govresearchgate.net The diffraction pattern consists of a series of peaks, with their positions (diffraction angles) relating to the unit cell dimensions of the crystal and their intensities relating to the arrangement of atoms within the unit cell. srce.hr For a novel N-propylaniline crystal, PXRD could be used for initial phase identification and quality control.

Computational Chemistry and Theoretical Studies on 4 Chloro 3 Methyl N Propylaniline

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. DFT calculations are instrumental in predicting the geometry, energy levels, and electronic properties of substituted anilines, providing a foundational understanding of 4-Chloro-3-methyl-N-propylaniline.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For aniline (B41778), the amino group (-NH2) is known to be non-planar, adopting a pyramidal geometry with the nitrogen atom slightly out of the plane of the benzene (B151609) ring. researchgate.netresearchgate.net Substituents on the ring and the nitrogen atom significantly influence this geometry.

For this compound, the key structural considerations are:

Pyramidalization at Nitrogen: The N-propyl group, being an electron-donating alkyl group, is expected to affect the degree of pyramidalization at the nitrogen atom.

Ring Distortions: The chloro and methyl groups on the phenyl ring will cause minor distortions in the benzene ring's planarity and alter C-C bond lengths due to their electronic and steric effects.

Conformational Landscapes: The presence of the flexible N-propyl group introduces rotational freedom around the C-N and C-C single bonds. This results in multiple possible low-energy conformations, or conformers. Computational methods can explore this "conformational landscape" by systematically rotating these bonds to identify the most stable structures and the energy barriers between them. The global minimum conformation would represent the most populated structure at equilibrium.

Table 1: Predicted Effects of Substituents on the Geometry of the Aniline Core.
Structural ParameterEffect of Methyl Group (Electron-Donating)Effect of Chloro Group (Electron-Withdrawing)Effect of N-Propyl Group (Electron-Donating/Steric)
C-N Bond LengthSlight IncreaseSlight DecreaseSlight Increase
Amino Group PlanarityIncrease Pyramidalization (Less Planar)Decrease Pyramidalization (More Planar)Increase Pyramidalization (Less Planar)
Ring Bond AnglesMinor DistortionsMinor DistortionsMinimal Direct Effect

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. thaiscience.info

In substituted anilines, the HOMO is typically a π-orbital with significant contributions from the phenyl ring and the nitrogen atom's lone pair of electrons. The LUMO is generally a π*-antibonding orbital localized on the aromatic ring.

HOMO Energy: The electron-donating methyl and N-propyl groups increase the electron density on the aniline system, which raises the energy of the HOMO. The electron-withdrawing chlorine atom has an opposing effect, lowering the HOMO energy. The net effect will be a balance of these influences.

LUMO Energy: Electron-acceptor groups tend to lower the LUMO energy more significantly than the HOMO energy. acs.org The chlorine atom will thus lower the LUMO energy, while the alkyl groups will have a smaller, destabilizing (raising) effect.

Energy Gap (ΔE): The combination of these effects determines the final HOMO-LUMO gap. A smaller gap generally implies higher reactivity.

Table 2: Conceptual Frontier Orbital Energies for Substituted Anilines.
CompoundSubstituent EffectPredicted HOMO EnergyPredicted LUMO EnergyPredicted Energy Gap (ΔE)
AnilineReferenceBaselineBaselineBaseline
p-Toluidine (Methyl)DonatingHigher (Less Stable)Slightly HigherSlightly Smaller
p-Chloroaniline (Chloro)WithdrawingLower (More Stable)LowerSlightly Smaller
This compoundMixedNet effect of competing groupsLowered by ClPredicted to be relatively small

N-Propyl Group: This alkyl group is primarily an electron-donating group through induction, pushing electron density towards the nitrogen atom and, by extension, into the aromatic ring. This effect increases the nucleophilicity of the nitrogen and the ring.

Methyl Group: Located at the meta position relative to the amino group, the methyl group is also electron-donating via induction and hyperconjugation. This further increases the electron density on the ring, enhancing its reactivity towards electrophiles.

Chloro Group: The chlorine atom exhibits a dual electronic nature. It is strongly electron-withdrawing through induction due to its high electronegativity. However, it is also capable of donating electron density into the ring through resonance via its lone pairs. For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the ring.

The interplay of these groups determines the electron density distribution across the molecule. DFT calculations can quantify this through parameters like calculated atomic charges and molecular electrostatic potential (MEP) maps, which visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. journaleras.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model. For this compound, DFT can be used to simulate its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Studies on related compounds like 4-chloro-3-methylaniline (B14550) and other chlorine-substituted anilines have shown that DFT methods can accurately reproduce experimental vibrational frequencies. openalex.orgresearchgate.net Calculations provide not only the frequency of vibrations but also their intensity and the specific atomic motions involved (e.g., N-H stretch, C-Cl stretch, ring breathing modes). A scaling factor is often applied to the calculated frequencies to correct for systematic errors arising from approximations in the theory and the neglect of anharmonicity. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The theoretical shifts are calculated relative to a reference compound (like tetramethylsilane, TMS) and provide a direct prediction of the experimental spectrum, aiding in the assignment of peaks to specific atoms in the molecule.

Table 3: Representative Comparison of Calculated vs. Experimental Vibrational Frequencies for a Related Aniline.
Vibrational ModeTypical Experimental Frequency (cm⁻¹)Typical DFT Calculated Frequency (cm⁻¹)Assignment
N-H Stretch~3400~3410Stretching of the Nitrogen-Hydrogen bond
C-H Stretch (Aromatic)~3050~3060Stretching of Carbon-Hydrogen bonds on the ring
C=C Stretch (Aromatic)~1600~1605Stretching of Carbon-Carbon bonds in the ring
C-N Stretch~1280~1275Stretching of the Carbon-Nitrogen bond
C-Cl Stretch~750~745Stretching of the Carbon-Chlorine bond

Mechanistic Modeling of Chemical Reactions and Transition State Characterization

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), computational chemists can identify the lowest energy path from reactants to products. This path includes crucial intermediates and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed.

For this compound, mechanistic modeling could explore several key reactions:

Electrophilic Aromatic Substitution: How the existing substituents direct incoming electrophiles to specific positions on the ring. DFT can calculate the activation energies for attack at each possible site to predict the product distribution.

Oxidation Reactions: Modeling the reaction with oxidizing agents can elucidate the pathway of electron transfer and subsequent bond formations, as has been studied for other anilines. researchgate.net

Reactions at the Amino Group: N-alkylation or N-acylation reactions can be modeled to understand their kinetics and thermodynamics.

The characterization of a transition state involves calculating its geometry and energy. Vibrational frequency analysis is then used to confirm its identity; a true transition state has exactly one imaginary frequency, corresponding to the atomic motion along the reaction path. mdpi.com The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter for determining the reaction rate.

Quantitative Assessment of Molecular Basicity (pKa) and Related Parameters

The basicity of an aniline is a measure of the availability of the nitrogen's lone pair of electrons to accept a proton. It is quantified by the pKa of its conjugate acid (ArNH₂R⁺). The electronic effects of substituents profoundly impact basicity. researchgate.net

Electron-Donating Groups (EDGs): The methyl and N-propyl groups increase electron density on the nitrogen, stabilizing the positively charged conjugate acid. This makes the amine a stronger base, resulting in a higher pKa value.

Electron-Withdrawing Groups (EWGs): The chloro group pulls electron density away from the nitrogen, destabilizing the conjugate acid. This makes the amine a weaker base, leading to a lower pKa value. journaleras.com

For this compound, the final pKa will be a balance of the donating effects of the two alkyl groups and the withdrawing effect of the chlorine. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the protonation reaction in a solvent, typically using a thermodynamic cycle and a continuum solvation model to simulate the aqueous environment. The accuracy of these predictions has been shown to be robust for aniline derivatives.

Table 4: Experimental pKa Values of Related Anilines and Predicted Trend.
CompoundSubstituent(s)Experimental pKaEffect on Basicity
Aniline-H4.60Reference
N-Methylaniline-NH(CH₃)4.85Increased by EDG
3-Methylaniline (m-Toluidine)3-CH₃4.72Increased by EDG
4-Chloroaniline4-Cl4.00Decreased by EWG
4-Chloro-3-methylaniline4-Cl, 3-CH₃4.08Net effect of EWG and EDG
This compound 4-Cl, 3-CH₃, N-Propyl Predicted > 4.1 Basicity increased by N-propyl group

Theoretical Frameworks for Structure-Reactivity Relationships

The reactivity of an organic molecule is intrinsically linked to its electronic and structural properties. For this compound, computational and theoretical chemistry provide powerful frameworks to understand and predict its chemical behavior. These models correlate the molecule's structure with its reactivity through various quantitative and qualitative approaches, including the Hammett equation, Frontier Molecular Orbital (FMO) theory, and Quantitative Structure-Activity Relationship (QSAR) models.

Hammett Equation

The Hammett equation is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of a functional group attached to a benzene ring. dalalinstitute.comwikipedia.org It provides a means to predict reaction rates and equilibrium constants for a vast number of reactions. wikipedia.org The equation is expressed as:

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted reference compound (e.g., N-propylaniline).

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is specific to the reaction type and conditions, indicating the reaction's sensitivity to substituent effects. wikipedia.org

For this compound, the aniline nitrogen is the primary reaction site. The substituents influencing its reactivity are the chloro group at the para-position (position 4) and the methyl group at the meta-position (position 3) relative to the N-propylamino group.

Reaction Constant (ρ): The value of ρ reveals mechanistic details. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or loss of negative charge) in the transition state. wikipedia.org

SubstituentPositionHammett Constant (σ)Electronic Effect
-Clpara (σp)+0.23Electron-withdrawing
-CH₃meta (σm)-0.07Electron-donating
-NH₂para (σp)-0.66Strongly electron-donating
-NO₂para (σp)+0.78Strongly electron-withdrawing

Note: The table presents standard Hammett constants for common substituents to illustrate their electronic effects. The value for the N-propylamino group would be similar to the amino group but slightly more donating.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a qualitative model used to explain and predict the outcome of chemical reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

HOMO: The energy of the HOMO (EHOMO) is associated with the molecule's ability to donate electrons; a higher EHOMO indicates a stronger nucleophile. For this compound, the electron-donating N-propylamino and methyl groups increase the energy of the HOMO, enhancing its nucleophilicity. The electron-withdrawing chloro group would slightly counteract this effect.

LUMO: The energy of the LUMO (ELUMO) relates to the molecule's ability to accept electrons; a lower ELUMO suggests a more potent electrophile. taylorandfrancis.com Substituents that withdraw electron density from the aromatic ring, like the chloro group, tend to lower the LUMO energy.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. A small HOMO-LUMO gap implies that the molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Computational methods like Density Functional Theory (DFT) can be used to calculate the energies and visualize the distribution of these frontier orbitals. For this compound, the HOMO is expected to be localized primarily on the N-propylamino group and the aromatic ring, while the LUMO would be distributed over the aromatic system.

Substituent GroupEffect on Aniline CoreImpact on EHOMOImpact on ELUMOImpact on Reactivity
-NH-propyl (at C1)Strongly Electron-DonatingIncreaseIncreaseIncreases nucleophilicity
-CH₃ (at C3)Electron-DonatingIncreaseIncreaseSlightly increases nucleophilicity
-Cl (at C4)Electron-WithdrawingDecreaseDecreaseDecreases nucleophilicity, increases electrophilicity of the ring

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity or biological activity. These models rely on calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties.

For this compound, a QSAR model could be developed using a dataset of structurally similar anilines to predict a specific reactivity endpoint. Key molecular descriptors would include:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include Hammett constants, partial atomic charges on the nitrogen atom, dipole moment, and HOMO/LUMO energies.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molar refractivity (MR) and Taft steric parameters, which are particularly important for understanding how the N-propyl group might hinder access to the nitrogen atom.

Hydrophobic Descriptors: These measure the molecule's lipophilicity, often represented by the partition coefficient (logP). The XLogP3 for the parent compound, 4-Chloro-3-methylaniline, is 2.8. nih.gov The addition of a propyl group would further increase this value, indicating higher lipophilicity.

A typical QSAR equation takes the form:

Reactivity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

By analyzing the coefficients (c₁, c₂, etc.), a QSAR model can reveal which properties are most influential for the reactivity of this class of compounds.

Descriptor TypeSpecific DescriptorProperty MeasuredRelevance to this compound
ElectronicHammett Constant (σ)Substituent's electronic effectPredicts influence of Cl and CH₃ on the amino group's reactivity.
ElectronicHOMO/LUMO EnergyElectron-donating/accepting abilityIndicates nucleophilic/electrophilic character.
StericMolar Refractivity (MR)Molecular volume and polarizabilityQuantifies the bulk of the N-propyl group.
HydrophobicLogPLipophilicity/hydrophilicity balanceImportant for predicting reactivity in different solvent systems.

Chemical Transformations and Designed Derivatives Derived from 4 Chloro 3 Methyl N Propylaniline

Synthesis of Heterocyclic Compounds Incorporating the Aniline (B41778) Moiety (e.g., Quinoline (B57606), Pyrazole, Diazepine Derivatives)

The 4-chloro-3-methyl-N-propylaniline structure is a valuable precursor for synthesizing fused heterocyclic systems.

Quinoline Derivatives: Classic quinoline syntheses can be adapted for this substrate.

Skraup and Doebner-von Miller Reactions: These reactions involve the condensation of an aniline with glycerol (B35011) (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under harsh acidic conditions. iipseries.orgwikipedia.orguop.edu.pk For this compound, the strong acid catalyst (e.g., H₂SO₄) and high temperatures would likely lead to the cleavage of the N-propyl group. The reaction would then proceed with the resulting 4-chloro-3-methylaniline (B14550). For instance, reaction with acrolein (formed in-situ from glycerol in the Skraup synthesis) would yield 7-chloro-8-methylquinoline. iipseries.orgnumberanalytics.com

Combes Quinoline Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone. wikiwand.comwikipedia.org While typically performed with primary anilines, its conditions are generally milder than the Skraup reaction. It proceeds via an enamine intermediate. chempedia.infoquimicaorganica.org The reaction of this compound with a β-diketone like acetylacetone (B45752) could potentially lead to a 1-propyl-4,5-dimethyl-7-chloroquinolinium salt, preserving the N-propyl group.

Interactive Data Table: Quinoline Synthesis Pathways

Reaction NameTypical ReagentsPlausible Product from this compoundNotes
Skraup SynthesisGlycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)7-Chloro-8-methylquinolineN-propyl group is likely cleaved due to harsh conditions. wikipedia.orguop.edu.pk
Doebner-von Miller Reactionα,β-Unsaturated Aldehyde/Ketone, Acid CatalystSubstituted 7-chloro-8-methylquinolineN-propyl group is likely cleaved. The final substitution pattern on the new ring depends on the carbonyl compound used. wikipedia.orgsynarchive.com
Combes Synthesisβ-Diketone (e.g., Acetylacetone), Acid Catalyst1-Propyl-4,5-dimethyl-7-chloroquinolinium saltMilder conditions may allow retention of the N-propyl group. wikiwand.comchempedia.info

Pyrazole Derivatives: Pyrazoles are typically synthesized from hydrazines. To use this compound as a starting material, it must first be converted into a corresponding hydrazine (B178648) derivative. This can be achieved via diazotization followed by reduction. The resulting N-propyl-N-(4-chloro-3-methylphenyl)hydrazine can then be reacted with a 1,3-dicarbonyl compound, such as acetylacetone, to yield a polysubstituted pyrazole.

Diazepine Derivatives: The synthesis of 1,4-benzodiazepines, a class of compounds that includes the well-known anxiolytic Diazepam, often starts from substituted anilines. A relevant synthetic route for Diazepam starts with 4-chloro-N-methylaniline. ajrconline.orgerowid.org By analogy, a similar pathway can be envisioned for the N-propyl derivative.

The proposed synthesis would begin with the Friedel-Crafts acylation of this compound with benzoyl chloride, likely requiring protection of the secondary amine first. After deprotection, the resulting 2-(N-propylamino)-5-chloro-6-methylbenzophenone would be acylated with chloroacetyl chloride. Subsequent intramolecular cyclization with ammonia (B1221849) or a primary amine would furnish the 1,4-benzodiazepine (B1214927) core, yielding a Diazepam analogue. ajrconline.orgresearchgate.net

Directed Aryl Coupling Reactions for C-C and C-N Bond Formation

The aniline moiety and the chloro substituent provide two distinct handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.orgyoutube.comacsgcipr.org In this context, the chloro group on this compound can serve as the halide coupling partner. Reaction with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base would replace the chlorine atom with a new amino group. organic-chemistry.org

C-C Bond Formation (Suzuki-Miyaura Coupling): Similarly, the Suzuki-Miyaura reaction allows for the formation of C-C bonds by coupling an aryl halide with an organoboron species. wikipedia.orglibretexts.org The chloro group of the title compound can be coupled with various aryl or vinyl boronic acids or esters. This reaction typically employs a palladium catalyst and a base to yield a substituted biphenyl (B1667301) or styrene (B11656) derivative, respectively. nih.govorganic-chemistry.org

Directed C-H Functionalization: The N-propylamino group is a potent ortho- and para-directing group for electrophilic aromatic substitution. This directing effect can be harnessed in modern C-H functionalization reactions. For example, palladium-catalyzed C-H olefination could potentially introduce an alkenyl group at the C2 or C6 positions, which are ortho to the amino group. The steric hindrance from the adjacent methyl and chloro groups would likely influence the regioselectivity of such transformations.

Modifications and Functionalization at the N-Propyl Chain

The N-propyl group itself is a site for synthetic modification.

Oxidation: The N-alkyl group can be susceptible to oxidation. Studies on the oxidation of N-alkyl anilines by reagents like peroxomonophosphoric acid have been reported. ias.ac.in Depending on the oxidant and reaction conditions, this could potentially lead to the formation of N-(3-oxopropyl) or N-(3-hydroxypropyl) derivatives. More vigorous oxidation could lead to cleavage of the propyl group, regenerating the secondary or primary aniline.

Dehydrogenation: Catalytic dehydrogenation could introduce unsaturation, converting the N-propyl group into an N-propenyl group.

Radical Reactions: N-cyclopropylanilines are known to undergo irreversible ring-opening upon single-electron transfer (SET) oxidation. acs.org This highlights the reactivity of the N-alkyl group's α-carbon following oxidation of the nitrogen atom, suggesting that radical-based functionalizations at this position are feasible.

Further Alkylation: As a secondary amine, the nitrogen atom can be further alkylated using alkyl halides or via reductive amination to form a tertiary amine. Catalytic methods using alcohols as alkylating agents in the presence of ruthenium or iridium complexes are also well-established for N-alkylation of anilines. nih.govnih.govrsc.org

Transformations of the Aromatic Ring Substituents (Chloro and Methyl)

The chloro and methyl groups on the aromatic ring can be chemically transformed to introduce further diversity.

Transformations of the Chloro Group: As mentioned in section 6.2, the chlorine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Additionally, it can undergo nucleophilic aromatic substitution (SₙAr). However, SₙAr reactions typically require strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to activate the ring. libretexts.orgnih.gov Since the N-propylamino and methyl groups are electron-donating, SₙAr at the C4 position would be challenging without further modification of the ring. Reaction with strong nucleophiles under forcing conditions might lead to substitution. researchgate.netmdpi.com

Transformations of the Methyl Group: The methyl group is susceptible to oxidation. Alkyl groups attached to a benzene (B151609) ring can be oxidized using strong oxidizing agents. libretexts.org For instance, heating an alkylbenzene with an alkaline solution of potassium permanganate (B83412) (KMnO₄) typically converts the alkyl group into a carboxylic acid. youtube.com Applying this to this compound would be expected to yield 5-chloro-2-(propylamino)benzoic acid, provided the N-propyl group withstands the oxidative conditions. Milder oxidation could potentially yield the corresponding alcohol or aldehyde. researchgate.net

Interactive Data Table: Substituent Transformations

SubstituentReaction TypeTypical ReagentsExpected Product
ChloroSuzuki CouplingAr-B(OH)₂, Pd Catalyst, BaseBiaryl derivative
ChloroBuchwald-Hartwig AminationR₂NH, Pd Catalyst, BaseDiamino derivative
ChloroNucleophilic Aromatic Substitution (SₙAr)Strong Nucleophile (e.g., NaOMe), High Temp.Methoxy derivative (difficult)
MethylSide-Chain OxidationKMnO₄, NaOH, HeatCarboxylic acid derivative

Advanced Analytical Techniques for Purity and Reaction Monitoring

Chromatographic Separation Techniques

Chromatography is a cornerstone of modern chemical analysis, enabling the separation of complex mixtures. For a substituted aniline (B41778) like 4-Chloro-3-methyl-N-propylaniline, various chromatographic methods are employed to assess its purity and monitor the progress of its synthesis.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like N-alkylanilines. Because of its N-propyl group and substituted benzene (B151609) ring, this compound is well-suited for GC analysis. The separation is based on the differential partitioning of the compound between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase within a capillary column. oup.com

When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes an even more definitive analytical tool. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for unambiguous identification of the compound. google.com This is crucial for distinguishing between isomers or closely related by-products that might have similar retention times in the GC. For instance, GC-MS can differentiate this compound from potential impurities such as the unreacted starting material, 4-chloro-3-methylaniline (B14550), or by-products from side reactions.

The choice of GC column and operating conditions is critical for achieving good separation. A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or SE-54), is often effective for analyzing substituted anilines. epa.govchem-agilent.com The temperature program, carrier gas flow rate, and injector settings must be optimized to ensure sharp peaks and good resolution. epa.govbaua.de

Table 1: Typical GC-MS Parameters for Substituted Aniline Analysis

ParameterTypical Condition
ColumnFused Silica (B1680970) Capillary (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film) google.comepa.gov
Carrier GasHelium, constant flow (e.g., 1.0-1.6 mL/min) baua.de
InjectorSplitless or Split (e.g., 10:1), 250 °C chem-agilent.combaua.de
Oven ProgramInitial Temp: 40-60 °C, hold for 1-5 min, then ramp at 10-15 °C/min to 290-300 °C chem-agilent.com
DetectorMass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) epa.gov
MS IonizationElectron Ionization (EI) at 70 eV baua.de
MS Transfer Line280-325 °C chem-agilent.com

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for compounds that may be less volatile or thermally sensitive. For purity assessment of this compound, reverse-phase HPLC is the most common method. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and/or methanol (B129727) with water. nih.gov

Purity is determined by injecting a solution of the compound and analyzing the resulting chromatogram. The area of the main peak corresponding to this compound is compared to the total area of all peaks. A high percentage for the main peak indicates high purity. A UV detector is commonly used for aniline derivatives, as the aromatic ring provides strong chromophores that absorb UV light at specific wavelengths (e.g., 190-254 nm). nih.gov

The method's parameters, including the specific mobile phase composition (and gradient, if used), flow rate, and column temperature, must be optimized to achieve baseline separation of the main compound from all potential impurities. nih.govchromatographyonline.com The development and validation of an HPLC method often involves analyzing spiked samples to ensure accuracy, linearity, and a low limit of detection. researchgate.net

Table 2: Illustrative HPLC Conditions for Purity Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water nih.gov
DetectorUV/Vis or Photodiode Array (PDA) at ~190-254 nm nih.gov
Flow Rate0.7 - 1.0 mL/min nih.gov
Column TemperatureAmbient or controlled (e.g., 30 °C) nih.gov
Injection Volume5 - 20 µL

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to qualitatively monitor the progress of a chemical reaction. youtube.com To monitor the synthesis of this compound from its precursors (e.g., 4-chloro-3-methylaniline and a propylating agent), small aliquots of the reaction mixture are taken at various time intervals and spotted onto a TLC plate. rochester.edu

The TLC plate is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica gel. researchgate.net The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. youtube.com

A typical TLC setup for reaction monitoring involves three lanes: a spot of the starting material, a spot of the reaction mixture, and a "cospot" where the reaction mixture is spotted on top of the starting material. rochester.edu This cospot helps to confirm the identity of the starting material spot in the reaction lane. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, corresponding to the product, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible. youtube.com Visualization is often achieved under UV light, which causes the aromatic compounds to appear as dark spots on a fluorescent background. researchgate.net

Table 3: Example TLC System for Monitoring Aniline Alkylation

ParameterDescription
Stationary PhaseSilica gel F254 (fluorescent indicator) on glass or aluminum plates researchgate.netsigmaaldrich.com
Mobile Phase (Eluent)A mixture of a nonpolar and a polar solvent, e.g., Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Toluene:Acetone researchgate.netsigmaaldrich.com
VisualizationUV lamp at 254 nm researchgate.net
InterpretationDisappearance of the starting material spot and appearance of a new product spot indicates reaction progress. youtube.com

Advanced Purity Determination Methods and Standards

Beyond routine chromatographic analysis, definitive purity determination relies on the use of certified reference standards. A reference standard is a highly purified and well-characterized sample of the compound against which production batches can be compared. While a specific certified reference material for this compound may not be universally available from all major pharmacopoeias, chemical suppliers often provide materials with a stated purity, determined through rigorous testing. sigmaaldrich.comscbt.com

Quantitative analysis, typically performed using GC or HPLC, is the primary method for assigning a purity value. This involves creating a calibration curve using a series of dilutions of a reference standard of known concentration. baua.dethermofisher.com The response (peak area) of the sample being tested is then plotted against this curve to determine its precise concentration and, consequently, its purity.

For the highest level of assurance, purity determination may involve a combination of methods. This could include:

Chromatographic Purity: Using HPLC or GC to determine the area percentage of the main peak.

Mass Spectrometry: To confirm the identity of the main peak and any impurities. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities that may not be visible by other methods.

Elemental Analysis: To confirm the empirical formula by measuring the percentage of carbon, hydrogen, nitrogen, and chlorine.

The establishment of a well-characterized in-house primary standard is a critical step for any manufacturer to ensure consistent quality and accurate purity assessment of this compound.

Conclusion and Prospective Research Avenues

Synthesis and Reactivity Trends in N-Propylated Chloro-methylanilines

The synthesis of N-propylated chloro-methylanilines can be approached through several established routes, primarily involving the N-alkylation of the corresponding chloro-methylaniline or the reductive amination of a suitable carbonyl compound. A common method for synthesizing the precursor, 4-chloro-3-methylaniline (B14550), involves the catalytic hydrogenation of 2-chloro-5-nitrotoluene. wipo.int This method is noted for its environmental advantages, as it produces water as a byproduct, unlike older methods that used reducing agents like sodium sulfide (B99878) or iron powder, which generate more problematic waste streams. wipo.int

The reactivity of N-propylated chloro-methylanilines is influenced by the electronic effects of the substituents on the aromatic ring. The chlorine atom acts as an electron-withdrawing group through induction, while the methyl and N-propyl groups are electron-donating. These competing effects modulate the nucleophilicity of the amino group and the reactivity of the aromatic ring towards electrophilic substitution.

Future research in this area could focus on:

Exploring Greener Synthetic Routes: Developing more sustainable and efficient catalytic systems for both the synthesis of the aniline (B41778) precursor and the subsequent N-propylation step. researchandmarkets.comalliedmarketresearch.com This could involve the use of novel catalysts or alternative energy sources to drive the reactions.

Comparative Reactivity Studies: Systematically investigating the reactivity of a series of N-alkylated chloro-methylanilines to elucidate the precise influence of the alkyl chain length on reaction kinetics and regioselectivity.

Mechanism Elucidation: Detailed mechanistic studies of the key synthetic transformations to optimize reaction conditions and yields.

Unexplored Methodologies for Functionalization and Derivatization

While classical methods for the derivatization of anilines are well-established, there remains significant scope for exploring novel methodologies for the functionalization of 4-Chloro-3-methyl-N-propylaniline. Derivatization is crucial for enhancing the utility of the compound, for instance, by improving its properties for gas chromatography (GC) analysis or for creating new molecules with specific biological or material properties. libretexts.orgweber.hu

Common derivatization techniques for amines include acylation, silylation, and alkylation. libretexts.org For example, acylation with reagents like trifluoroacetic anhydride (B1165640) can increase the volatility of the aniline derivative, which is beneficial for GC analysis. jfda-online.comsigmaaldrich.com

Prospective research directions include:

Late-Stage Functionalization: Developing C-H activation strategies to selectively introduce new functional groups onto the aromatic ring, a technique that offers a more direct and efficient way to create diverse derivatives. nih.gov

Novel Derivatizing Agents: Investigating new reagents for derivatization that offer improved reaction efficiency, selectivity, or introduce unique functionalities. This could include the use of cyanuric chloride for coupling with other molecules to enhance detection in mass spectrometry. nih.gov

Polymer-Bound Derivatives: Exploring the synthesis of polymers incorporating the this compound moiety to create materials with tailored electronic or optical properties.

Future Directions in Computational Modeling and Spectroscopic Analysis

Computational modeling and spectroscopic analysis are indispensable tools for understanding the structure, properties, and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations, for instance, can provide insights into molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for characterizing the compound and its derivatives. chemicalbook.combldpharm.comnih.gov

Future research in this domain could pursue:

Advanced Computational Studies: Employing higher levels of theory and more sophisticated computational models to accurately predict properties such as pKa, reaction barriers, and spectroscopic parameters. afit.edu This can aid in understanding substituent effects on the aniline's properties. afit.edu

In-depth Spectroscopic Investigations: Utilizing advanced 2D NMR techniques and other specialized spectroscopic methods to fully elucidate the structure and conformation of complex derivatives.

Correlation of Experimental and Theoretical Data: Systematically comparing experimental spectroscopic data with computationally predicted spectra to refine computational models and gain a more comprehensive understanding of the molecule's behavior. researchgate.net

Conceptual Advancements in Substituted Aniline Chemistry

The field of substituted aniline chemistry is continually evolving, driven by the need for new molecules in various applications, including pharmaceuticals and materials science. researchandmarkets.comacs.org A significant trend is the development of methods to create aniline derivatives with precisely controlled substitution patterns, as the position of substituents can dramatically influence the molecule's properties. nih.gov

Key areas for future conceptual advancements include:

Isosteric Replacement: Exploring the replacement of the aniline moiety with bioisosteres to improve metabolic stability or other pharmacological properties in drug discovery. acs.org

Development of Novel Synthetic Strategies: Devising new retrosynthetic approaches to access complex substituted anilines that are not readily available through traditional methods. nih.gov This includes the synthesis of anilines from non-traditional starting materials like cyclohexanones. acs.org

Structure-Property Relationship Studies: Conducting systematic studies to build comprehensive models that correlate the structural features of substituted anilines with their chemical, physical, and biological properties. This knowledge is crucial for the rational design of new functional molecules.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Chloro-3-methyl-N-propylaniline, and what analytical techniques are critical for confirming its purity and structure?

  • Synthesis Routes :

  • Alkylation of 4-Chloro-3-methylaniline : React 4-Chloro-3-methylaniline with propyl bromide or iodide in the presence of a base (e.g., K2_2CO3_3) under reflux in a polar aprotic solvent like DMF. Monitor reaction progress via TLC .
  • Reductive Amination : Use 4-Chloro-3-methylbenzaldehyde with propylamine and a reducing agent (e.g., NaBH3_3CN) in methanol.
    • Analytical Techniques :
  • NMR Spectroscopy : Confirm N-propyl substitution via 1^1H NMR (δ ~3.0–3.3 ppm for N-CH2_2) and 13^{13}C NMR (δ ~45–50 ppm for N-C) .
  • HPLC/MS : Validate purity (>98%) and molecular weight (MW: 197.7 g/mol) using reverse-phase HPLC coupled with electrospray ionization mass spectrometry .

Q. How can researchers optimize the crystallization of this compound for X-ray diffraction studies?

  • Crystallization Conditions :

  • Use slow evaporation from a 1:1 mixture of ethyl acetate/hexane at 4°C to obtain single crystals.
  • Screen solvents (e.g., dichloromethane, ethanol) using microbatch crystallization.
    • Structural Refinement :
  • Employ SHELXL (part of the SHELX suite) for refining crystallographic data. Use Olex2 or WinGX for structure visualization and validation .
    • Key Parameters :
  • Target R-factor < 5% and ensure thermal displacement parameters (ADPs) are within acceptable ranges.

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) :

  • Calculate molecular electrostatic potential (MESP) surfaces to identify electrophilic sites (e.g., chlorine at position 4).
  • Simulate transition states for reactions with nucleophiles (e.g., methoxide) using Gaussian09 with B3LYP/6-31G(d) basis sets.
    • Regioselectivity Analysis :
  • The electron-withdrawing chlorine group directs nucleophilic attack to the para position relative to the methyl group. Use Natural Bond Orbital (NBO) analysis to quantify charge distribution .

Q. How does the N-propyl group in this compound influence its pharmacokinetic properties compared to N-methyl or N-cyclopropylmethyl analogs?

  • Comparative Analysis :

  • Lipophilicity : Measure LogP values (e.g., shake-flask method) to compare solubility. N-propyl increases lipophilicity vs. N-methyl (LogP difference ~0.5–1.0) .
  • Metabolic Stability : Conduct microsomal assays (human liver microsomes) to assess CYP450-mediated oxidation. Propyl groups may reduce metabolic clearance vs. cyclopropylmethyl derivatives .
    • Biological Permeability :
  • Use Caco-2 cell monolayers to evaluate intestinal absorption. N-propyl derivatives show moderate permeability (Papp_{app} ~5 × 106^{-6} cm/s) .

Q. What strategies resolve contradictory data in enzyme inhibition assays involving this compound?

  • Experimental Design :

  • Control Replicates : Include positive (known inhibitors) and negative (DMSO vehicle) controls in triplicate.
  • Dose-Response Curves : Test 8–10 concentrations (0.1–100 µM) to calculate accurate IC50_{50} values.
    • Data Interpretation :
  • Use nonlinear regression (GraphPad Prism) to fit inhibition curves. Address outliers with Grubbs’ test (α = 0.05).
  • Cross-validate with orthogonal assays (e.g., SPR for binding affinity) to confirm mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.